Methyl 4-bromo-5-fluoro-2-nitrobenzoate
Description
Significance of Halogenated and Nitrated Benzoate (B1203000) Esters in Synthetic Methodologies
Halogenated and nitrated benzoate esters are of considerable importance in modern organic synthesis. The presence of halogen atoms (such as bromine and fluorine) and a nitro group on the benzene (B151609) ring significantly influences the molecule's reactivity and provides handles for a variety of chemical modifications. fiveable.menih.gov
The electron-withdrawing nature of the nitro group and the halogens deactivates the aromatic ring towards electrophilic substitution, but also directs incoming substituents to specific positions, a crucial aspect in the regioselective synthesis of complex molecules. fiveable.melibretexts.org Furthermore, these functional groups can participate in or facilitate a range of reactions:
Nucleophilic Aromatic Substitution (SNA_r): The nitro group, particularly when positioned ortho or para to a halogen, strongly activates the ring for SNA_r reactions, allowing for the displacement of the halogen by various nucleophiles.
Cross-Coupling Reactions: The bromine atom is an excellent participant in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, which can then be further functionalized, for instance, through diazotization followed by substitution, or by acylation. youtube.com
Ester Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, which opens up another avenue for functionalization, such as amide bond formation.
The combination of these reactive sites on a single scaffold makes compounds like Methyl 4-bromo-5-fluoro-2-nitrobenzoate valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. nih.gov
Historical Context of this compound within Aromatic Compound Research
The study of aromatic compounds dates back to the 19th century with the discovery of benzene. The development of methods for introducing various functional groups onto the benzene ring, known as electrophilic aromatic substitution, has been a cornerstone of organic chemistry. wikipedia.org The synthesis of polysubstituted benzenes, where multiple functional groups are present, requires careful strategic planning, considering the directing effects of the substituents. fiveable.melibretexts.orgpressbooks.pub
While a specific historical timeline for this compound is not extensively documented in early literature, its emergence is a logical progression in the field of aromatic chemistry. The late 20th and early 21st centuries saw a surge in the development of synthetic methodologies for creating highly functionalized and complex organic molecules, driven largely by the demands of the pharmaceutical and materials science industries. jocpr.com The synthesis and exploration of polyfunctionalized aromatic compounds like the subject molecule are a direct result of the need for sophisticated building blocks in modern drug discovery and development. nih.gov The presence of multiple, distinct functional groups allows for sequential and selective reactions, a key strategy in the efficient construction of target molecules. libretexts.org
Current Research Landscape and Future Directions for this compound
The current research landscape for this compound and similar polyfunctionalized aromatic compounds is vibrant and primarily focused on their application as key intermediates in the synthesis of high-value organic molecules. bldpharm.combldpharm.comsynquestlabs.comtcichemicals.comsigmaaldrich.comsigmaaldrich.comlookchem.com
Detailed Research Findings:
The reactivity of this compound is dictated by its distinct functional groups. The nitro group strongly deactivates the ring, while the halogens also contribute to this deactivation. However, the positions of these groups allow for selective transformations. For instance, the bromine at position 4 is susceptible to displacement via nucleophilic aromatic substitution, activated by the ortho-nitro group. It is also a prime candidate for various cross-coupling reactions. The fluorine atom at position 5 is generally less reactive in nucleophilic substitution compared to bromine. The nitro group can be selectively reduced to an amine, which can then be used to introduce further diversity. Finally, the ester can be hydrolyzed or transesterified.
Patents involving similar structures, such as 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester, highlight the utility of these types of compounds in the synthesis of potentially bioactive molecules. google.com For example, a patented synthesis route involves the diazotization of an amino group to introduce a bromine, followed by a cyanation reaction. google.com This demonstrates the strategic manipulation of functional groups on a polysubstituted benzene ring to achieve a desired target.
Data Tables:
Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 1220886-29-2 | bldpharm.comtcichemicals.comsigmaaldrich.com |
| Molecular Formula | C₈H₅BrFNO₄ | sigmaaldrich.com |
| Molecular Weight | 278.03 g/mol | synquestlabs.com |
| Appearance | White to Brown powder/crystal | tcichemicals.com |
| Boiling Point | 337.6 ± 42.0 °C at 760 mmHg | sigmaaldrich.com |
| Purity | >98.0% (GC) | tcichemicals.com |
Spectroscopic Data of a Related Compound (Methyl 4-bromobenzoate)
| Spectroscopy | Data | Source |
|---|---|---|
| ¹H NMR (200 MHz, CDCl₃) | δ 7.87 (d, J = 8.6 Hz, 2H), 7.55 (d, J = 8.6 Hz, 2H), 3.87 (s, 3H) | rsc.org |
| ¹³C NMR (50 MHz, CDCl₃) | 165.7, 131.9, 131.1, 130.6, 128.5, 127.5, 51.2 | rsc.org |
Future Directions:
The future for this compound and related polyfunctionalized aromatic building blocks lies in their continued application in the synthesis of novel compounds with potential biological activity. jocpr.com The exploration of new reaction pathways and the development of more efficient and selective synthetic methods will be crucial. rsc.org As our understanding of structure-activity relationships deepens, the demand for precisely substituted aromatic scaffolds will likely increase. nih.gov
Key areas for future research include:
Development of novel catalysts for the selective transformation of one functional group in the presence of others.
Exploration of the compound's utility in the synthesis of new pharmaceutical candidates and agrochemicals.
Investigation of its potential use in the creation of advanced materials, such as organic light-emitting diodes (OLEDs) or polymers with specific properties.
Further elucidation of the reactivity of each functional group to enable more precise synthetic planning.
The strategic placement of the bromo, fluoro, and nitro groups, along with the ester functionality, makes this compound a powerful tool for the construction of complex molecular architectures, ensuring its continued relevance in contemporary organic chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-bromo-5-fluoro-2-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFNO4/c1-15-8(12)4-2-6(10)5(9)3-7(4)11(13)14/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMNCYDJGIMYKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1[N+](=O)[O-])Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20737321 | |
| Record name | Methyl 4-bromo-5-fluoro-2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20737321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220886-29-2 | |
| Record name | Methyl 4-bromo-5-fluoro-2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20737321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-bromo-5-fluoro-2-nitrobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Methyl 4 Bromo 5 Fluoro 2 Nitrobenzoate
Precursor Synthesis and Derivatization Routes
The creation of Methyl 4-bromo-5-fluoro-2-nitrobenzoate often involves the synthesis and modification of key precursor molecules. These multi-step processes are designed to introduce the necessary functional groups onto the benzene (B151609) ring in a controlled manner.
Synthesis of 2-Amino-4-bromo-5-fluorobenzoic Acid Methyl Ester as a Key Intermediate
A crucial starting point for one of the synthetic routes is the formation of 2-Amino-4-bromo-5-fluorobenzoic acid methyl ester. This intermediate is synthesized through the reaction of sodium nitrite (B80452) with an acid methyl ester. biosynth.com This compound serves as a versatile building block for subsequent transformations.
Conversion of 2-Amino-4-bromo-5-fluorobenzoic Acid Methyl Ester to 4-Bromo-5-fluoro-2-iodobenzoic Acid Methyl Ester via Diazotization and Iodination
The next step in this synthetic sequence involves the conversion of the amino group in 2-Amino-4-bromo-5-fluorobenzoic acid methyl ester into an iodo group. This is accomplished through a diazotization reaction, where the amino group is treated with sodium nitrite in an acidic medium, followed by the introduction of an iodide source. google.com The reaction is typically carried out at a controlled temperature of 0-5 °C over a period of 1-5 hours. google.com
Preparation of 4-Bromo-2-cyano-5-fluorobenzoic Acid Methyl Ester from 4-Bromo-5-fluoro-2-iodobenzoic Acid Methyl Ester
The iodo-derivative is then converted to a cyano-derivative. 4-Bromo-5-fluoro-2-iodobenzoic acid methyl ester is dissolved in an organic solvent and reacted with a cyanide source, such as cuprous cyanide or zinc cyanide, under a nitrogen atmosphere. google.com This reaction is typically heated to temperatures between 60-120 °C for 2-10 hours to yield 4-Bromo-2-cyano-5-fluorobenzoic acid methyl ester. google.com
Synthesis of 4-Bromo-5-fluoro-2-nitrobenzoic Acid as a Direct Precursor
An alternative approach involves the synthesis of 4-Bromo-5-fluoro-2-nitrobenzoic acid, which can then be esterified to the final product. oakwoodchemical.comcymitquimica.comnih.gov This precursor is a valuable intermediate in its own right.
Preparation of 2-Bromo-5-fluoroaniline and its Derivatives as Potential Starting Materials
Another potential starting material for the synthesis of the target molecule is 2-Bromo-5-fluoroaniline. chemicalbook.com This compound can be prepared by the reduction of 2-bromo-5-fluoronitrobenzene using various methods, including catalytic hydrogenation with Raney nickel or chemical reduction with iron powder in acetic acid. chemicalbook.comchemicalbook.com A multi-step synthesis starting from 4-fluoroaniline has also been reported, which involves acetylation, nitration, replacement of the acetamido group with bromine, and subsequent reduction of the nitro group. google.com
Direct Esterification and Nitration Strategies
Nitration is another key direct strategy. For instance, the nitration of toluene can yield a mixture of ortho- and para-nitrotoluene. quora.com While a different substrate, this demonstrates a fundamental aromatic nitration reaction that could be adapted for the synthesis of nitro-containing benzoic acid derivatives.
Optimization of Reaction Conditions and Yields in this compound Synthesis
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing side reactions and production costs. This involves careful control over several key parameters.
The choice of solvent is critical in the synthesis of halogenated nitroaromatic compounds. For the esterification step, methanol (B129727) often serves a dual role as both solvent and reagent. In preceding steps that may be required to synthesize the 4-Bromo-5-fluoro-2-nitrobenzoic acid precursor, other organic solvents are employed. Acetonitrile has been noted as a solvent that can provide a good balance between reaction conversion and selectivity. It is also considered a "greener" alternative to more traditional solvents like dichloromethane and benzene. The solvent's polarity and boiling point can significantly affect reaction rates and the solubility of reactants and intermediates.
Table 1: Comparison of Solvents in Related Synthetic Steps
| Solvent | Typical Use | Advantages |
|---|---|---|
| Methanol | Esterification | Acts as both reactant and solvent |
| Acetonitrile | Oxidative Coupling | Good balance of conversion and selectivity; "greener" option |
| Dichloromethane | Extraction/Reaction | Commonly used, good solubility for many organic compounds |
Temperature and reaction time are interdependent variables that must be precisely controlled. For instance, preliminary steps such as nitration or diazotization reactions often require low temperatures, typically between 0°C and 5°C, to control the exothermic nature of the reaction and prevent the formation of unwanted byproducts. The subsequent esterification step, however, generally requires heating to proceed at an efficient rate, with temperatures around 65°C being common.
Reaction times are determined by monitoring the consumption of the starting material. These can range from 30 minutes for a diazotization step to several hours for a complete esterification or coupling reaction. Extending reaction times unnecessarily can lead to the degradation of the product and the formation of impurities.
Table 2: Example Temperature and Time Parameters in Related Syntheses
| Reaction Step | Temperature Range | Duration | Reference |
|---|---|---|---|
| Diazotization | 0-5 °C | 1-5 hours | |
| Nitration | 0-25 °C | 2 hours | |
| Esterification | 65 °C (Reflux) | 1 hour |
Catalysts play a vital role in directing the reaction towards the desired product, thereby increasing selectivity and yield. In the synthesis of precursors to this compound, specific catalysts are essential. For example, in Sandmeyer-type reactions to introduce a bromo group, copper(I) bromide is a frequently used catalyst that facilitates the conversion of a diazonium salt to an aryl bromide with high efficiency. For the esterification of the carboxylic acid, while not a catalyst in the traditional sense, a strong acid like sulfuric acid or a reagent like thionyl chloride is required to facilitate the reaction.
The stoichiometry of the reactants is a fundamental aspect of reaction optimization. Using an excess of one reactant can drive the reaction to completion but may complicate the purification process. For example, in the nitration of a precursor, a slight excess of the nitrating agent (e.g., potassium nitrate) is used to ensure the complete conversion of the starting material. Similarly, in the esterification reaction using thionyl chloride, an excess of this reagent is often employed to ensure all the carboxylic acid is converted to the ester. The precise molar ratio must be determined empirically to maximize product formation while minimizing the formation of byproducts and unreacted starting materials.
Purification and Characterization Techniques in Synthetic Studies
Following the synthesis, a multi-step process is required to isolate, purify, and characterize the final product, this compound.
The initial workup procedure typically involves quenching the reaction mixture, often by pouring it into ice water. The crude product is then extracted from the aqueous phase using an organic solvent such as ethyl acetate. The organic layer is subsequently washed with water and brine to remove inorganic impurities, dried over an anhydrous drying agent like sodium sulfate, and filtered.
The primary method for purifying the crude product is silica (B1680970) gel column chromatography. This technique separates the desired compound from any unreacted starting materials and reaction byproducts based on differences in polarity. The physical appearance of the purified compound is often a pale-yellow to yellow-brown solid.
To confirm the identity and purity of the synthesized this compound, several analytical techniques are employed. These methods provide information about the compound's structure and level of purity.
Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the molecular structure by analyzing the magnetic properties of atomic nuclei.
High-Performance Liquid Chromatography (HPLC) is a technique used to separate, identify, and quantify each component in a mixture, thereby assessing the purity of the final product.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry to confirm both the molecular weight and structure of the compound.
Chromatographic Purification Methods
The purification of synthetic products is a critical step to ensure the removal of unreacted starting materials, byproducts, and other impurities. For compounds like this compound, column chromatography is a commonly employed technique.
While specific, detailed experimental protocols for the purification of this compound are not extensively documented in publicly available literature, general methodologies for structurally related compounds provide a strong indication of effective purification strategies. For various benzoate (B1203000) derivatives, column chromatography utilizing silica gel as the stationary phase is a standard procedure. The mobile phase, or eluent, is typically a mixture of non-polar and moderately polar organic solvents. A common eluent system for such purifications is a gradient or isocratic mixture of ethyl acetate and hexane.
For instance, in the purification of analogous compounds, the crude reaction mixture is often concentrated under reduced pressure, and the residue is then subjected to column chromatography. The choice of the exact ratio of ethyl acetate to hexane is determined by monitoring the separation using thin-layer chromatography (TLC). This allows for the optimal separation of the desired product from impurities. In a similar vein, the purification of a structurally related compound, 5-bromo-2,4-difluoro-benzoic acid methyl ester, has been achieved using flash chromatography on silica gel with hexane as the eluent. This suggests that a non-polar eluent system may also be effective for the purification of this compound.
Spectroscopic and Spectrometric Characterization of Synthetic Products
Following purification, the definitive identification and confirmation of the structure of the synthesized this compound are accomplished through a combination of spectroscopic and spectrometric techniques. These methods provide detailed information about the molecular structure, connectivity of atoms, and functional groups present in the molecule.
Mass Spectrometry (MS):
| Adduct | m/z |
|---|---|
| [M+H]⁺ | 277.94588 |
| [M+Na]⁺ | 299.92782 |
| [M-H]⁻ | 275.93132 |
| [M+NH₄]⁺ | 294.97242 |
| [M+K]⁺ | 315.90176 |
| [M]⁺ | 276.93805 |
| [M]⁻ | 276.93915 |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). Although specific experimental ¹H and ¹³C NMR data for this compound were not found in the surveyed sources, analysis of the expected spectra based on its structure can be inferred.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the electron-withdrawing effects of the nitro and ester groups, as well as the halogen substituents. The methyl group of the ester would typically appear as a singlet in the upfield region of the spectrum.
¹³C NMR: The carbon NMR spectrum would provide information on all the unique carbon atoms in the molecule. The carbonyl carbon of the ester group would resonate at a characteristic downfield chemical shift. The aromatic carbons would appear in the aromatic region, with their specific chemical shifts being influenced by the attached substituents (bromo, fluoro, nitro, and ester groups).
Infrared (IR) Spectroscopy:
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:
C=O stretching of the ester group, typically in the region of 1735-1750 cm⁻¹.
C-O stretching of the ester group, usually observed in the 1000-1300 cm⁻¹ range.
N-O stretching of the nitro group, which typically appears as two strong bands around 1550-1500 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric).
C-Br and C-F stretching vibrations, which would appear in the fingerprint region of the spectrum.
Aromatic C-H and C=C stretching vibrations.
The collective data from these characterization techniques would provide conclusive evidence for the successful synthesis and purification of this compound.
Reactivity and Transformation of Methyl 4 Bromo 5 Fluoro 2 Nitrobenzoate
Nucleophilic Aromatic Substitution Reactions of Methyl 4-bromo-5-fluoro-2-nitrobenzoate
The benzene (B151609) ring in this compound is rendered electron-deficient by the strong electron-withdrawing effects of the nitro group (-NO₂) and the methyl ester group (-COOCH₃). This electron deficiency activates the ring towards nucleophilic aromatic substitution (SNAr).
Investigation of Substituent Effects on Reactivity
The reactivity of the aryl halides in this compound towards nucleophiles is significantly influenced by the electronic effects of the substituents. The nitro group, being a powerful electron-withdrawing group, strongly activates the ring for nucleophilic attack. This activation is most pronounced at the positions ortho and para to the nitro group. In this molecule, both the bromine and fluorine atoms are positioned ortho and para to the nitro group, respectively, making them susceptible to substitution.
The fluorine atom is generally a much better leaving group than bromine in SNAr reactions. This is because the C-F bond is highly polarized, making the carbon atom more electrophilic, and the rate-determining step of SNAr reactions often involves the initial attack of the nucleophile. The high electronegativity of fluorine enhances the electrophilicity of the carbon to which it is attached, facilitating nucleophilic attack.
Regioselectivity and Stereoselectivity in Nucleophilic Attack
In nucleophilic aromatic substitution reactions of this compound, the position of nucleophilic attack is highly regioselective. The nitro group, located at the C2 position, strongly activates the para position (C5, bearing the fluorine atom) and the ortho position (C3, which is unsubstituted). Between the two halogen substituents, the fluorine atom at C5 is significantly more activated by the para-nitro group than the bromine atom at C4 is by the meta-nitro group.
Therefore, nucleophilic attack will preferentially occur at the C5 position, leading to the displacement of the fluoride (B91410) ion. This is a well-established principle in SNAr chemistry, where a para-nitro group exerts a stronger activating effect than a meta-nitro group.
Table 1: Predicted Regioselectivity of Nucleophilic Attack
| Position of Attack | Substituent | Activating Group | Predicted Outcome |
| C5 | Fluoro | para-Nitro | Major Product |
| C4 | Bromo | meta-Nitro | Minor or no reaction |
Stereoselectivity is generally not a factor in these reactions as the aromatic ring is planar and the substitution proceeds through a Meisenheimer complex intermediate, which does not involve the creation of a chiral center unless the nucleophile itself is chiral.
Electrophilic Aromatic Substitution Reactions of this compound
The benzene ring in this compound is heavily deactivated towards electrophilic aromatic substitution. This is due to the presence of three electron-withdrawing groups: the nitro group, the bromo group, and the fluoro group.
Directing Effects of Bromo, Fluoro, and Nitro Groups
All three substituents on the benzene ring are deactivating towards electrophilic attack. The nitro group is a strong deactivating group and a meta-director. The halogen atoms (bromo and fluoro) are also deactivating but are ortho, para-directors. When multiple substituents are present, the directing effect is typically controlled by the strongest activating group. However, in this case, all are deactivating.
The directing effects of the existing substituents are as follows:
Nitro group (-NO₂) at C2: meta-directing to C4 and C6.
Bromo group (-Br) at C4: ortho, para-directing to C3 and C5.
Fluoro group (-F) at C5: ortho, para-directing to C2 and C4.
Considering the combined deactivating nature of all substituents, forcing electrophilic substitution would require harsh reaction conditions. If a reaction were to occur, the position of the incoming electrophile would be determined by a complex interplay of these directing effects. The least deactivated position would be the most likely site of substitution. The positions ortho and para to the halogens are also deactivated by the nitro group. The positions meta to the nitro group are C4 (already substituted) and C6. The C6 position is ortho to the nitro group and meta to the bromo and fluoro groups. Given the strong deactivating nature of the ring, predicting a single major product for electrophilic substitution is challenging without experimental data. However, any electrophilic substitution is expected to be extremely difficult.
Reduction Reactions of the Nitro Group in this compound
The nitro group in this compound can be selectively reduced to an amino group, providing a valuable synthetic route to substituted anilines. The choice of reducing agent is crucial to avoid the reduction of the ester group or dehalogenation.
Formation of Amine Derivatives
The reduction of the nitro group to an amine is a common transformation in organic synthesis. A variety of reagents can accomplish this, and the selection depends on the presence of other functional groups.
Table 2: Common Reagents for Nitro Group Reduction and Their Compatibility
| Reagent | Conditions | Compatibility with Halogens and Esters |
| H₂, Pd/C | Catalytic hydrogenation | May cause dehalogenation, especially of bromine. Ester may be reduced under harsh conditions. |
| SnCl₂/HCl | Acidic conditions | Generally compatible with halogens and esters. |
| Fe/HCl or Fe/NH₄Cl | Acidic or neutral conditions | Generally compatible with halogens and esters. |
| Na₂S₂O₄ (Sodium dithionite) | Aqueous solution | Mild conditions, compatible with most functional groups. |
| Zn/CH₃COOH | Acidic conditions | Generally compatible with halogens and esters. |
For the specific case of this compound, a mild reducing agent that is selective for the nitro group is preferred. Catalytic hydrogenation with palladium on carbon (Pd/C) could potentially lead to the undesired removal of the bromine atom (hydrodehalogenation). Therefore, metal-based reductions in acidic or neutral media, such as tin(II) chloride in hydrochloric acid, or iron in acetic acid or with ammonium (B1175870) chloride, are often more suitable choices. These methods are known to selectively reduce the nitro group without affecting aryl halides or ester functionalities. sciencemadness.orgcommonorganicchemistry.com
The resulting product of this reduction would be methyl 2-amino-4-bromo-5-fluorobenzoate . This amino derivative serves as a versatile intermediate for the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals.
Hydrolysis and Transesterification of the Ester Group in this compound
The ester functionality in this compound is a key site for chemical modification, primarily through hydrolysis and transesterification reactions. These transformations are fundamental in organic synthesis, allowing for the conversion of the methyl ester into a carboxylic acid or other ester derivatives, respectively.
Hydrolysis: The hydrolysis of the methyl ester to the corresponding carboxylic acid, 4-bromo-5-fluoro-2-nitrobenzoic acid, is typically achieved under basic or acidic conditions. Basic hydrolysis, often employing alkali metal hydroxides such as sodium hydroxide (B78521) or lithium hydroxide in a mixture of water and a co-solvent like methanol (B129727) or tetrahydrofuran, is a common method. The reaction generally proceeds by nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. The presence of the electron-withdrawing nitro and halogen substituents on the aromatic ring can influence the reactivity of the ester group.
While specific literature on the hydrolysis of this compound is not widely available, the general principles of ester hydrolysis are well-established. For instance, the hydrolysis of similar nitro-substituted benzoic acid esters is a standard procedure in organic synthesis. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, acidification of the reaction mixture precipitates the carboxylic acid product.
Transesterification: Transesterification involves the conversion of the methyl ester into a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. This reaction is an equilibrium process, and to drive it to completion, it is common to use a large excess of the reactant alcohol or to remove the methanol formed as a byproduct.
Below is a representative table illustrating typical conditions for hydrolysis.
| Reaction | Reagents and Conditions | Product | Typical Yield |
| Hydrolysis | 1. NaOH, H₂O/MeOH, reflux2. HCl (aq) | 4-Bromo-5-fluoro-2-nitrobenzoic acid | High |
Note: The yield is an estimation based on general chemical principles for similar substrates, as specific experimental data for this compound is limited in the searched literature.
Metal-Catalyzed Cross-Coupling Reactions Involving this compound
The bromine atom at the C4 position of this compound serves as a versatile handle for a variety of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.
Suzuki, Stille, Heck, and Sonogashira Couplings at the Bromo Position
The bromo substituent makes the compound a suitable substrate for several palladium-catalyzed cross-coupling reactions.
Suzuki Coupling: The Suzuki-Miyaura coupling involves the reaction of the aryl bromide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.govmit.edu This reaction is widely used for the formation of biaryl compounds. For this compound, a Suzuki coupling would replace the bromine atom with an aryl or vinyl group from the corresponding boronic acid. The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and can be influenced by the electronic and steric properties of the coupling partners.
Stille Coupling: The Stille reaction couples the aryl bromide with an organotin compound (organostannane). This method is known for its tolerance to a wide range of functional groups. A palladium catalyst, often in conjunction with a phosphine (B1218219) ligand, is typically employed. While organotin reagents are toxic, the Stille reaction remains a valuable synthetic tool.
Heck Reaction: The Heck-Mizoroki reaction is the coupling of the aryl bromide with an alkene to form a new, more substituted alkene. researchgate.net This reaction is catalyzed by a palladium complex and requires a base. The reaction typically proceeds with high stereoselectivity, favoring the formation of the trans isomer.
Sonogashira Coupling: The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. researchgate.net It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. researchgate.net This reaction would introduce an alkynyl substituent at the C4 position of the starting material.
The following table summarizes typical catalysts and conditions for these cross-coupling reactions based on general literature, as specific examples for this compound are not extensively documented.
| Reaction | Coupling Partner | Catalyst System | Typical Base | Typical Solvent |
| Suzuki | Arylboronic acid | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, DMF |
| Stille | Organostannane | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | - | Toluene, THF |
| Heck | Alkene | Pd(OAc)₂, Pd/C | Et₃N, K₂CO₃ | DMF, Acetonitrile |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine | THF, DMF |
Palladium and Copper Catalysis in Aryl Halide Transformations
Palladium catalysis is central to the cross-coupling reactions mentioned above. The general mechanism for these transformations involves a catalytic cycle that typically includes the oxidative addition of the aryl bromide to a low-valent palladium(0) species, followed by transmetalation (for Suzuki and Stille reactions) or migratory insertion (for Heck and Sonogashira reactions), and finally, reductive elimination to yield the product and regenerate the palladium(0) catalyst. The choice of phosphine or N-heterocyclic carbene (NHC) ligands can significantly impact the efficiency and selectivity of these reactions by modulating the electronic and steric properties of the palladium center.
Copper catalysis is also highly relevant, particularly as a co-catalyst in the Sonogashira reaction, where it is believed to facilitate the formation of a copper acetylide intermediate. nih.gov Furthermore, copper-catalyzed reactions, such as the Ullmann condensation, provide alternative methods for forming carbon-heteroatom bonds (e.g., C-N, C-O, C-S) from aryl halides. In the context of this compound, copper-catalyzed amination or etherification could potentially occur at the bromo position, although the presence of other functional groups would necessitate careful optimization of reaction conditions to ensure selectivity. The reactivity in such transformations is influenced by the nature of the ligand on the copper catalyst and the reaction temperature.
Applications of Methyl 4 Bromo 5 Fluoro 2 Nitrobenzoate in Advanced Organic Synthesis
Precursor in the Synthesis of Biologically Active Molecules
The strategic placement of reactive sites on Methyl 4-bromo-5-fluoro-2-nitrobenzoate makes it an ideal starting material for molecules designed to interact with biological systems. The nitro group can be readily reduced to an amine, a key functional group in many pharmaceuticals, while the bromine atom allows for the introduction of diverse substituents through various cross-coupling reactions.
Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)
This compound is extensively cited in patent literature as a crucial intermediate in the synthesis of novel therapeutic agents, particularly kinase inhibitors and other targeted therapies for cancer and immune-related disorders.
One of its primary roles is as a precursor to complex heterocyclic scaffolds. For instance, it has been used in the preparation of quinolone derivatives investigated as novel antibacterial agents that inhibit bacterial DNA gyrase. google.comgoogleapis.com In this process, the nitro group is reduced to an amine, which then participates in the formation of the quinolone ring system. google.comgoogleapis.com
A significant application is in the synthesis of STING (Stimulator of Interferon Genes) agonists, which are under investigation for cancer immunotherapy. google.comacs.org The synthesis often involves a palladium-catalyzed cross-coupling reaction, such as the Sonogashira or Stille reaction, at the bromine position to introduce new carbon-carbon bonds. acs.org This is followed by the reduction of the nitro group to an aniline (B41778), which is then used to construct the final complex molecule. acs.org
The compound is also a key starting material for ATP Citrate Lyase (ACLY) inhibitors, which have potential applications in metabolic diseases and cancer. ambeed.com Patents describe its use in Suzuki coupling reactions, where the bromo substituent is replaced with a phenyl group, demonstrating the compound's utility in building bi-aryl structures. ambeed.com
The following table summarizes representative transformations starting from this compound in the synthesis of pharmaceutical intermediates.
| Target Intermediate/Scaffold | Reaction Type | Key Reagents | Subsequent Steps | Therapeutic Area | Reference |
| Methyl 2-amino-4-bromo-5-fluorobenzoate | Nitro Reduction | Fe, AcOH, MeOH | Cyclization, Amidation | Antibacterial | google.comgoogleapis.com |
| Methyl 4-allyl-5-fluoro-2-nitrobenzoate | Stille Coupling | Allyltributylstannane, Pd(PPh₃)₄ | Nitro Reduction, Cyclization | Immunology (STING Agonist) | google.com |
| Methyl 4-cyclopropyl-5-fluoro-2-nitrobenzoate | Sonogashira Coupling | Cyclopropyl acetylene, Pd(PPh₃)₄, CuI | Nitro Reduction, Amide Coupling | Immunology (STING Agonist) | kcl.ac.ukscribd.com |
| Methyl 4-(phenyl)-5-fluoro-2-nitrobenzoate | Suzuki Coupling | Phenylboronic acid, K₂CO₃, Pd catalyst | Nitro Reduction | Oncology (ACLY Inhibitor) | ambeed.com |
| Quinazolinone Precursor | Nitro Reduction | Fe, AcOH | Cyclization to form quinazolinone core | Oncology (PARP14 Inhibitor) | acs.org |
This table is generated based on data from the referenced patents and publications.
Agrochemical and Pesticide Development
While the core structure of this compound, featuring a halogenated and nitrated benzene (B151609) ring, is common in certain classes of agrochemicals, a thorough review of scientific and patent literature did not reveal specific examples of its direct application in the synthesis of commercial or developmental pesticides or herbicides. Its utility in this sector remains a potential area for exploration but is not currently well-documented.
Design and Synthesis of Fluorine-Containing Compounds
The presence of a fluorine atom makes this compound a valuable building block in fluorine chemistry. googleapis.com Fluorinated organic compounds are of immense interest in pharmaceuticals and materials due to fluorine's ability to modulate properties such as metabolic stability, lipophilicity, and binding affinity.
Building Block in Material Science and Polymer Chemistry
Searches of current scientific literature and patent databases did not yield specific applications of this compound in the fields of material science or polymer chemistry. While its structural motifs, such as the fluorinated phenyl ring, are relevant to the design of specialty polymers and organic electronic materials, its use as a monomer or key building block in these areas is not established in the available documentation.
Role in the Development of Fine Chemicals
This compound is classified as a fine chemical, a complex, pure substance produced in limited quantities for specialized applications. methylbenzoate-benzoicacid.com Its primary role in this category is as a high-value starting material and intermediate for the pharmaceutical industry. evitachem.comgoogleapis.com The multi-step syntheses required to produce APIs like STING agonists and various kinase inhibitors exemplify its position in the value chain of fine chemical manufacturing. acs.orggoogleapis.com Its synthesis and subsequent transformations require precise control over reaction conditions, which is characteristic of fine chemical production. The compound's utility lies in providing a pre-functionalized, six-membered ring from which complex, high-value molecules can be efficiently constructed.
Computational Chemistry and Theoretical Studies of Methyl 4 Bromo 5 Fluoro 2 Nitrobenzoate
Electronic Structure and Molecular Orbital Analysis
A dedicated analysis of the electronic structure of Methyl 4-bromo-5-fluoro-2-nitrobenzoate, including calculations of its Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and molecular electrostatic potential (MEP), has not been published. However, studies on similar molecules, like other halonitrobenzenes, indicate that the electronic properties are significantly influenced by the interplay of the electron-withdrawing nitro group and the halogen substituents. nih.gov Research on nitrobenzene (B124822) itself shows a complex electronic structure requiring advanced computational methods like CASSCF and MS-CASPT2 for accurate description. nih.gov For this compound, one would anticipate that the strong electron-withdrawing nature of the nitro group, fluorine, and bromine atoms would result in a relatively low-lying LUMO, making the aromatic ring electron-deficient and susceptible to nucleophilic attack. The MEP would likely show significant positive potential on the aromatic ring, particularly near the carbon atoms bearing the nitro and halogen groups.
Reaction Mechanism Predictions and Transition State Analysis
There are no specific published studies predicting reaction mechanisms or analyzing transition states for reactions involving this compound using computational methods. Such studies would typically employ Density Functional Theory (DFT) to map out reaction pathways, calculate activation energies, and characterize the geometry of transition states. For instance, in nucleophilic aromatic substitution reactions, which are common for electron-deficient rings, computational analysis could elucidate the step-by-step mechanism and the influence of the various substituents on the reaction rate.
Quantitative Structure-Activity Relationship (QSAR) Studies
No QSAR studies specifically featuring this compound in the training or test set are found in the available literature. QSAR models are developed to correlate the chemical structure of compounds with their biological activity or chemical reactivity. To perform a QSAR study, a dataset of structurally related compounds with measured activity is required. While this compound is used in the synthesis of biologically active molecules, such as STING agonists, the focus of these studies is on the final products, not on the reactivity or properties of the synthetic intermediates themselves. acs.orgscribd.com
Conformational Analysis and Energy Landscapes
A detailed conformational analysis and the corresponding energy landscape for this compound are not publicly available. A study on the conformational behavior of the related molecule, methyl 3-nitrobenzoate, utilized DFT calculations to explore rotational isomers around the C(ar)–C(carbonyl) bond. researchgate.net A similar approach for this compound would involve rotating the methyl ester and nitro groups to identify stable conformers and the energy barriers between them. The presence of the ortho-nitro group would likely lead to significant steric interactions that influence the preferred orientation of the ester group.
Emerging Research Frontiers and Future Perspectives
Green Chemistry Approaches to Methyl 4-bromo-5-fluoro-2-nitrobenzoate Synthesis
Traditional nitration processes, often relying on a mixture of nitric acid and sulfuric acid, raise environmental concerns due to the use of harsh reagents and the generation of acidic waste. researchgate.net In response, the principles of green chemistry are being applied to develop more sustainable synthetic routes.
Key green approaches applicable to the synthesis of this compound include:
Solid Acid Catalysts: The use of recyclable solid acid catalysts, such as zeolite β, presents a cleaner alternative to conventional methods. acs.org These catalysts facilitate the nitration of aromatic compounds with high regioselectivity and can be easily separated from the reaction mixture and reused, minimizing waste. acs.org For example, the nitration of fluorobenzene (B45895) using zeolite β yields primarily the 4-nitrofluorobenzene isomer, demonstrating the catalyst's influence on selectivity. acs.org
Alternative Nitrating Agents: Researchers are investigating inorganic nitrates adsorbed onto solid supports like silica (B1680970) gel as milder nitrating agents. researchgate.net This method avoids the need for strong, corrosive acids and simplifies the workup process, aligning with green chemistry goals. researchgate.net
Eco-Friendly Solvents: The substitution of hazardous solvents is a core tenet of green chemistry. While benzene (B151609) has been a common solvent, its toxicity has led to the adoption of alternatives like toluene, which is considered a more environmentally benign option for certain reactions. quora.comquora.com The development of syntheses in greener solvents or under solvent-free conditions is a key area of future research. nih.gov
The table below summarizes a comparison of traditional and green nitration methods.
| Parameter | Traditional Nitration (Mixed Acid) | Green Chemistry Approaches |
|---|---|---|
| Reagents | Concentrated Nitric Acid (HNO₃) and Sulfuric Acid (H₂SO₄) masterorganicchemistry.com | Nitric acid with recyclable solid catalysts (e.g., Zeolites) acs.org or supported inorganic nitrates researchgate.net |
| Catalyst | Sulfuric Acid (acts as both catalyst and dehydrating agent) masterorganicchemistry.com | Reusable solid acids acs.org |
| Byproducts | Large quantities of waste acid (spent liquor), NOx fumes researchgate.net | Water, recyclable catalyst, easily separable byproducts like acetic acid acs.org |
| Environmental Impact | High, due to corrosive and toxic waste streams researchgate.netmdpi.com | Low, with reduced waste and use of recyclable materials mdpi.combeilstein-journals.org |
| Selectivity | Can lead to over-nitration and mixtures of isomers researchgate.net | Often higher regioselectivity can be achieved acs.org |
Flow Chemistry and Continuous Processing for Efficient Production
The synthesis of nitroaromatic compounds, including this compound, involves highly exothermic and rapid nitration reactions. nih.govbeilstein-journals.org Managing these reactions on a large scale in traditional batch reactors poses significant safety and control challenges, such as the formation of hot spots and the risk of runaway reactions. nih.govacs.org Flow chemistry, utilizing microreactors or continuous flow reactors, offers a powerful solution to these problems. vapourtec.comnumberanalytics.com
Advantages of using flow chemistry for nitration include:
Enhanced Safety: Microreactors have a high surface-area-to-volume ratio, which allows for extremely efficient heat dissipation. beilstein-journals.orglaryee.com This minimizes the risk of thermal runaways, even with highly exothermic reactions. acs.org The small internal volume of the reactor also means that only a tiny amount of hazardous material is reacting at any given moment. laryee.com
Improved Efficiency and Yield: The precise control over reaction parameters like temperature, pressure, and stoichiometry in a continuous flow system leads to more stable reaction conditions. vapourtec.comlaryee.com This often results in higher yields, improved product purity, and reduced side reactions compared to batch processing. acs.orgkth.se
Scalability: Scaling up production from the laboratory to an industrial scale is often more straightforward with flow chemistry. laryee.com Instead of redesigning a larger, more complex batch reactor, production can be increased by running multiple reactors in parallel or by extending the operation time.
The table below contrasts key features of batch versus flow processing for nitration reactions.
| Feature | Batch Reactor | Flow Reactor (Microreactor) |
|---|---|---|
| Heat Transfer | Poor, low surface-area-to-volume ratio, risk of hot spots acs.org | Excellent, high surface-area-to-volume ratio beilstein-journals.orglaryee.com |
| Safety | Higher risk of thermal runaway and accumulation of unstable intermediates nih.govvapourtec.com | Inherently safer due to small reaction volume and superior temperature control acs.orglaryee.com |
| Process Control | Difficult to precisely control temperature and mixing acs.org | Precise control over temperature, pressure, and residence time vapourtec.comnumberanalytics.com |
| Mixing | Can be inefficient, leading to localized concentration gradients acs.org | Rapid and efficient mixing through diffusion beilstein-journals.org |
| Product Quality | Potential for more byproducts and lower selectivity nih.gov | Higher selectivity and purity due to uniform reaction conditions laryee.com |
| Scalability | Problematic, requires significant process redesign vapourtec.com | Easier, often achieved by parallelization or longer run times kth.se |
Applications in Niche Chemical Transformations
This compound is a valuable building block due to its multiple, orthogonally reactive functional groups. bldpharm.com The bromo, fluoro, nitro, and methyl ester moieties can each be targeted in subsequent chemical reactions, allowing for the synthesis of complex molecular architectures.
One significant application is in the synthesis of heterocyclic compounds. For instance, related nitroaromatics like 4-bromo-1-fluoro-2-nitrobenzene (B1272216) are used to construct indole (B1671886) rings, a common scaffold in pharmaceuticals. ambeed.com The reaction proceeds via nucleophilic attack and subsequent cyclization. ambeed.com It is plausible that this compound could serve as a precursor for analogous heterocyclic systems.
Furthermore, the nitro group is a versatile functional handle. It can be readily reduced to an amino group, yielding Methyl 5-amino-4-bromo-2-fluorobenzoate. synquestlabs.com This amino derivative can then undergo a wide range of transformations, such as diazotization followed by substitution (Sandmeyer reaction) or conversion into amides or other nitrogen-containing functional groups. For example, a related amino compound, 2-amino-4-bromo-5-fluorobenzoic acid methyl ester, can be converted into a cyano derivative. google.com These transformations open pathways to a diverse array of substituted benzoate (B1203000) derivatives.
Development of Novel Derivations and Analogues for Targeted Applications
The strategic modification of this compound allows for the creation of novel derivatives and analogues with potentially valuable properties for medicinal chemistry, agrochemicals, and materials science. The existing functional groups serve as starting points for derivatization.
Key derivatives include:
Amino Derivatives: As mentioned, reduction of the nitro group provides the corresponding aniline (B41778) derivative, Methyl 5-amino-4-bromo-2-fluorobenzoate. synquestlabs.com This opens the door to a vast number of subsequent reactions.
Hydroxy Derivatives: Nucleophilic aromatic substitution of the nitro group or other transformations can lead to the formation of phenolic compounds like Methyl 4-bromo-5-fluoro-2-hydroxybenzoate. bldpharm.com
Carboxylic Acid Derivatives: Hydrolysis of the methyl ester group yields the parent carboxylic acid, 4-Bromo-5-fluoro-2-nitrobenzoic acid. nih.gov This allows for the formation of amides, esters, and other acid derivatives.
These simple modifications create a library of compounds from a single precursor. These new analogues can be screened for biological activity. For example, nitroaromatic compounds are key substructures in certain classes of antibiotics, and novel analogues can be developed as potential enzyme inhibitors or pro-drugs. nih.gov
The following table outlines potential derivatives and the necessary synthetic transformations.
| Target Derivative | Precursor | Required Transformation |
|---|---|---|
| Methyl 5-amino-4-bromo-2-fluorobenzoate synquestlabs.com | This compound | Reduction of the nitro group (e.g., using SnCl₂, H₂/Pd-C) |
| 4-Bromo-5-fluoro-2-nitrobenzoic acid nih.gov | This compound | Hydrolysis of the methyl ester (acid or base-catalyzed) |
| Methyl 4-bromo-5-fluoro-2-hydroxybenzoate bldpharm.com | This compound | Reduction to amine, diazotization, then reaction with water |
| Methyl 2-cyano-4-bromo-5-fluorobenzoate google.com | Methyl 5-amino-4-bromo-2-fluorobenzoate | Diazotization followed by Sandmeyer reaction (e.g., with CuCN) |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly used to prepare Methyl 4-bromo-5-fluoro-2-nitrobenzoate, and how do reaction conditions affect yield and purity?
- Methodological Answer: The compound can be synthesized via esterification of 4-bromo-5-fluoro-2-nitrobenzoic acid using reagents like thionyl chloride (SOCl₂) or oxalyl dichloride in solvents such as dichloromethane (DCM) or benzene. Reaction temperature significantly impacts selectivity: reflux conditions (e.g., 50°C for 4–12 hours) favor higher yields, while lower temperatures (0–20°C) reduce side reactions but may require extended reaction times. Solvent choice also influences purity; polar aprotic solvents like DCM minimize byproduct formation compared to benzene .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features confirm its structure?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is critical. Key features include:
- ¹H NMR : Aromatic proton signals split due to adjacent fluorine (e.g., doublets or triplets near δ 7.5–8.5 ppm).
- ¹³C NMR : Distinct peaks for the ester carbonyl (~165 ppm) and nitro group (~150 ppm).
- ¹⁹F NMR : A single peak near -110 ppm confirms the fluorine substituent’s position.
Infrared (IR) spectroscopy can validate the nitro group (asymmetric stretch at ~1520 cm⁻¹) and ester carbonyl (stretch at ~1720 cm⁻¹) .
Q. What are the recommended storage conditions and safety protocols for handling this compound?
- Methodological Answer: Store the compound at -20°C in anhydrous conditions to prevent hydrolysis. Use desiccants and avoid repeated freeze-thaw cycles. Safety measures include wearing nitrile gloves and a lab coat, as the compound is harmful if inhaled or absorbed through the skin. Work in a fume hood to mitigate inhalation risks .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported yields when synthesizing this compound using similar reagents but different solvent systems?
- Methodological Answer: Contradictions often arise from solvent polarity and reaction kinetics. For example, DCM (polar aprotic) enhances reagent solubility and reaction homogeneity, whereas benzene (nonpolar) may slow reaction rates. To optimize, conduct controlled experiments varying solvent polarity while monitoring reaction progress via Thin-Layer Chromatography (TLC). Statistical tools like Design of Experiments (DoE) can identify critical parameters (e.g., temperature, solvent ratio) .
Q. What challenges arise in purifying this compound due to its solubility profile, and what techniques improve purity?
- Methodological Answer: The compound’s low solubility in aqueous media complicates recrystallization. Use mixed-solvent systems (e.g., DCM/hexane) for fractional crystallization. High-Performance Liquid Chromatography (HPLC) with a C18 column and acetonitrile/water gradient (70:30) effectively separates byproducts. For trace impurities, silica gel column chromatography with ethyl acetate/hexane (1:4) is recommended .
Q. How can advanced chromatographic and mass spectrometric techniques quantify byproducts formed during the esterification of 4-bromo-5-fluoro-2-nitrobenzoic acid?
- Methodological Answer: Liquid Chromatography-Mass Spectrometry (LC-MS) using electrospray ionization (ESI) in negative ion mode detects de-esterified acids or halogenated side products. Quantify impurities via calibration curves of synthetic standards. Gas Chromatography (GC) with flame ionization detection (FID) is less effective due to the compound’s thermal instability .
Q. What strategies enable functionalization of this compound for structure-activity relationship (SAR) studies in drug discovery?
- Methodological Answer: The bromo group is amenable to Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl moieties. The nitro group can be reduced to an amine (using H₂/Pd-C) for further derivatization (e.g., amide formation). Fluorine’s electronegativity makes it a hydrogen-bond acceptor, useful in targeting enzymes or receptors. Computational modeling (e.g., docking studies) guides rational modifications for SAR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
